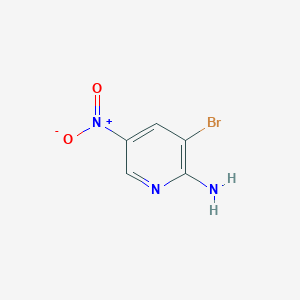

2-Amino-3-bromo-5-nitropyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromo-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXNHXMPRZDIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370292 | |

| Record name | 2-amino-3-bromo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-31-4 | |

| Record name | 3-Bromo-5-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-3-bromo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-Amino-3-bromo-5-nitropyridine (CAS No. 15862-31-4)

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of starting materials is paramount. 2-Amino-3-bromo-5-nitropyridine is a quintessential example of a high-value heterocyclic building block.[1] Its pyridine core is a privileged scaffold in medicinal chemistry, and the specific arrangement of its three functional groups—an amine, a bromine atom, and a nitro group—offers a rich and orthogonal reactivity profile. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its diverse applications and safe handling protocols, grounded in the practical insights of a seasoned application scientist.

The power of this molecule lies in its designed reactivity. The bromine atom serves as an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.[2] The amino group can be readily acylated or used in nucleophilic substitutions, while the nitro group acts as a strong electron-withdrawing group that influences the ring's reactivity and can be reduced to grant access to a new class of derivatives.[2] This inherent versatility makes this compound a cornerstone intermediate for constructing complex molecular architectures.[1][2]

Compound Identification and Physicochemical Properties

Precise identification is the foundation of any chemical workflow. The Chemical Abstracts Service (CAS) has assigned the number 15862-31-4 to this compound.[3][4] This unique identifier distinguishes it from its isomers and is critical for database searches, procurement, and regulatory compliance.

The key properties of this compound are summarized below, providing a snapshot for experimental planning and characterization.

| Property | Value | Source(s) |

| CAS Registry Number | 15862-31-4 | [3][4][5] |

| IUPAC Name | 3-bromo-5-nitropyridin-2-amine | [3] |

| Molecular Formula | C₅H₄BrN₃O₂ | [3][4][6] |

| Molecular Weight | 218.01 g/mol | [4][6] |

| Appearance | Beige to orange-brown or yellow solid/powder | [3] |

| Solubility | Sparingly soluble in water; more soluble in polar organic solvents like DMF, DMSO, and ethanol. | [3] |

Synthesis and Purification: A Protocol Deep-Dive

The most common and industrially viable synthesis of this compound involves the regioselective bromination of 2-amino-5-nitropyridine.[4] The rationale for this approach is rooted in the directing effects of the substituents on the pyridine ring. The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. In 2-amino-5-nitropyridine, the C3 position is ortho to the activating amino group and meta to the deactivating nitro group, making it the most favorable site for electrophilic aromatic substitution.

Experimental Protocol: Bromination of 2-Amino-5-nitropyridine

This protocol is adapted from established laboratory procedures and is designed for clarity and reproducibility.[4]

Objective: To synthesize this compound with a high degree of purity.

Materials:

-

2-amino-5-nitropyridine (1.0 eq)

-

Glacial Acetic Acid

-

Bromine (1.1 eq)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water (deionized)

-

Brine

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-amino-5-nitropyridine (e.g., 30 g, 0.22 mol) in acetic acid (200 mL).

-

Cooling: Cool the solution to 10 °C using an ice bath. Causality Note: Lowering the temperature helps control the reaction's exothermicity and minimizes the formation of potential over-brominated byproducts.

-

Bromine Addition: Slowly add bromine (e.g., 38 g, 0.24 mol) dropwise to the solution while maintaining the temperature at 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 20 °C and continue stirring for 30 minutes. Monitor the reaction's completion via Thin Layer Chromatography (TLC).

-

Initial Isolation: Upon completion, collect the precipitated solid product by filtration.

-

Workup - Neutralization: Dissolve the collected solid in ethyl acetate (200 mL). Carefully adjust the pH of this solution to 8-9 by adding saturated aqueous sodium bicarbonate. Trustworthiness Note: This step is crucial to neutralize the acidic acetic acid and any excess HBr, ensuring the product is in its free-base form for efficient extraction.

-

Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (100 mL each).

-

Washing and Drying: Combine all organic layers and wash them sequentially with water and then brine. Dry the combined organic layer over anhydrous sodium sulfate.

-

Final Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the final product, this compound.[4]

Characterization: The product can be characterized by ¹H-NMR spectroscopy. The expected signals are δ 8.94 (d, J=2.4Hz, 1H), 8.50 (d, J=2.4Hz, 1H), 5.67 (brs, 2H) in CDCl₃.[4]

Synthesis Workflow Diagram

Caption: Synthesis and purification workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and selective transformations.

-

The Bromine Atom (C3): This is arguably the most versatile handle on the molecule. As an excellent leaving group, it is primed for a variety of palladium-catalyzed cross-coupling reactions.[2] This enables the straightforward introduction of aryl, heteroaryl, alkyl, and alkynyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR). Key examples include:

-

Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids.

-

Buchwald-Hartwig Amination: For forming C-N bonds.

-

Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes.

-

-

The Nitro Group (C5): This powerful electron-withdrawing group influences the electronics of the entire pyridine ring. Critically, it can be readily reduced to an amino group using standard conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation). This transformation dramatically alters the molecule's properties and opens up a new set of synthetic possibilities, such as the formation of diamino-pyridines, which are precursors to fused heterocyclic systems like imidazopyridines.[2]

-

The Amino Group (C2): The primary amine can act as a nucleophile, undergo acylation to form amides, or be transformed into a diazonium salt for subsequent Sandmeyer-type reactions.

Key Reaction Pathways

Caption: Major synthetic transformations of this compound.

Applications in Research and Development

The utility of this compound is not theoretical; it is a proven intermediate in the synthesis of numerous high-value molecules.

-

Pharmaceuticals: It is a key building block for synthesizing biologically active agents, including kinase inhibitors for oncology and antiviral compounds.[1][2][3] The ability to rapidly diversify the substitution at the 3-position via cross-coupling makes it ideal for generating libraries of compounds for high-throughput screening.

-

Agrochemicals: The pyridine scaffold is prevalent in modern crop protection. This intermediate serves as a precursor for potent herbicides, insecticides, and fungicides.[1][2]

-

Materials Science: The reactive handles allow for its incorporation into polymers or the synthesis of specialized dyes, enabling the tuning of optical and electronic properties for advanced materials.[1][2]

Safety, Handling, and Storage

As with any reactive chemical, adherence to strict safety protocols is non-negotiable. This compound is considered a hazardous chemical.[3]

GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | [6][7] |

| H319 | Causes serious eye irritation | [6][7] |

| H335 | May cause respiratory irritation | [6][7] |

Safe Handling Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[3]

-

Avoid Inhalation: Avoid breathing dust from the solid.[3]

-

Skin and Eye Contact: Prevent contact with skin and eyes. In case of contact, wash the affected skin with plenty of water and flush eyes for several minutes. Seek medical attention if irritation persists.[3]

-

Spill Management: In case of a spill, contain the solid material and clean the area thoroughly, avoiding dust generation.

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and bases to prevent unwanted reactions.[3]

Conclusion

This compound (CAS: 15862-31-4) is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined reactivity, established synthetic protocols, and proven utility in high-value sectors like pharmaceuticals and agrochemicals make it an indispensable compound in the synthetic chemist's toolbox. By understanding its properties, reaction mechanisms, and safety requirements, researchers can effectively leverage this versatile building block to accelerate the development of novel and complex molecules.

References

-

The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (n.d.). Chemical Synthesis. Retrieved January 4, 2026, from [Link]

-

Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. (n.d.). Chemical Synthesis. Retrieved January 4, 2026, from [Link]

-

Exploring the Synthetic Potential of this compound. (n.d.). Chemical Synthesis. Retrieved January 4, 2026, from [Link]

-

2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 4, 2026, from [Link]

-

This compound at ₹ 3005/kg in Hyderabad | ID - IndiaMART. (n.d.). IndiaMART. Retrieved January 4, 2026, from [Link]

-

Api Intermediate - 2-Amino- 5-Bromo-3-NitroPyridine (6945-68-2) Trader. (n.d.). Cynor Laboratories. Retrieved January 4, 2026, from [Link]

-

2-Amino-5-bromo-3-nitropyridine - AOBChem USA. (n.d.). AOBChem. Retrieved January 4, 2026, from [Link]

-

This compound | C5H4BrN3O2 | CID 2734412 - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

This compound, 98% | 15862-31-4 - J&K Scientific. (n.d.). J&K Scientific. Retrieved January 4, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-3-bromo-5-nitropyridine

Executive Summary: This guide provides a comprehensive technical analysis of 2-Amino-3-bromo-5-nitropyridine (CAS No. 15862-31-4), a pivotal heterocyclic intermediate in modern organic synthesis. We will dissect its molecular architecture, exploring the interplay of its functional groups—amino, bromo, and nitro—on a pyridine framework. This document offers an in-depth examination of the spectroscopic data that validates its structure, a detailed synthesis protocol with mechanistic considerations, and an overview of its critical applications in pharmaceutical and chemical research. This guide is intended for researchers, chemists, and drug development professionals who utilize complex building blocks to pioneer new molecular entities.

Introduction: The Strategic Importance of a Multifunctional Building Block

This compound is a highly functionalized pyridine derivative that serves as a versatile precursor in the synthesis of complex organic molecules.[1] Its structure is strategically engineered with three distinct functional groups, each offering a unique reactive handle for chemical modification. The electron-donating amino group, the readily displaceable bromo group, and the strongly electron-withdrawing nitro group create a unique electronic environment within the pyridine ring.[1] This "push-pull" electronic effect not only dictates the molecule's reactivity but also provides chemists with a powerful tool for constructing diverse molecular scaffolds, particularly in the fields of medicinal chemistry and materials science.[1][2] Understanding the precise molecular structure is paramount to harnessing its full synthetic potential.

Molecular Architecture and Physicochemical Properties

The core of this compound is a six-membered pyridine ring. The substituents are arranged as follows:

-

An amino group (-NH₂) at the C2 position.

-

A bromo group (-Br) at the C3 position.

-

A **nitro group (-NO₂) at the C5 position.

This specific arrangement, confirmed by its IUPAC name 3-bromo-5-nitropyridin-2-amine, is crucial.[3] The amino group acts as a powerful electron-donating group, influencing the aromatic system. Conversely, the nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution but activating it for nucleophilic substitution. The bromine atom serves as an excellent leaving group, making the C3 position a prime site for cross-coupling reactions.[2]

| Property | Value | Source |

| CAS Number | 15862-31-4 | [3] |

| Molecular Formula | C₅H₄BrN₃O₂ | [3] |

| Molecular Weight | 218.01 g/mol | [3] |

| Appearance | Yellow solid | [4] |

| Melting Point | 205-208 °C | [4] |

| Solubility | Sparingly soluble in water, more soluble in polar organic solvents like DMF, DMSO, and ethanol. | |

| Topological Polar Surface Area | 84.7 Ų | [3] |

Spectroscopic Elucidation of the Molecular Structure

The definitive confirmation of the this compound structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the electronic environment of the hydrogen atoms on the pyridine ring. For this molecule, two distinct signals are expected in the aromatic region.

-

δ 8.94 (d, J=2.4Hz, 1H): This downfield signal corresponds to the proton at the C6 position (H-6). Its significant deshielding is due to the anisotropic effect of the adjacent ring nitrogen and the electron-withdrawing effect of the nitro group at C5. It appears as a doublet due to coupling with the proton at C4.

-

δ 8.50 (d, J=2.4Hz, 1H): This signal is assigned to the proton at the C4 position (H-4). It is also deshielded, though less so than H-6. It appears as a doublet from coupling to H-6.

-

δ 5.67 (br s, 2H): This broad singlet corresponds to the two protons of the amino group (-NH₂) at the C2 position. The broadness is characteristic of amine protons due to quadrupole broadening and potential hydrogen exchange.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of this compound displays several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3400-3300 | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~1600-1450 | C=C and C=N stretching | Aromatic Pyridine Ring |

| ~1530 & ~1350 | N=O stretching (asymmetric & symmetric) | Nitro Group (-NO₂) |

| ~1000-650 | C-Br stretching | Bromoalkane |

The presence of strong peaks for both the N-H stretches of the amine and the N=O stretches of the nitro group provides unequivocal evidence for these functionalities.[3][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound will show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

-

M⁺ peak: Expected at m/z ≈ 217 (for C₅H₄⁷⁹BrN₃O₂)

-

M+2 peak: Expected at m/z ≈ 219 (for C₅H₄⁸¹BrN₃O₂)

Synthesis and Mechanistic Insights

A common and reliable method for preparing this compound is through the direct bromination of 2-amino-5-nitropyridine. This electrophilic aromatic substitution reaction requires careful control of conditions to ensure regioselectivity.

Experimental Protocol: Bromination of 2-Amino-5-nitropyridine

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical laboratory with appropriate safety measures.

Materials:

-

2-amino-5-nitropyridine (1.0 eq)

-

Acetic acid (solvent)

-

Bromine (1.1 eq)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-amino-5-nitropyridine (0.22 mol) in acetic acid (200 mL).

-

Bromination: Cool the solution to 10 °C using an ice bath. Slowly add bromine (0.24 mol) dropwise to the solution while maintaining the temperature at 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 20 °C and continue stirring for 30 minutes. The progress can be monitored by TLC.

-

Work-up: Upon completion, collect the precipitated solid product by filtration. Dissolve the solid in ethyl acetate (200 mL).

-

Neutralization: Carefully adjust the pH of the mixture to 8-9 by adding saturated aqueous sodium bicarbonate. This step neutralizes the excess acid and is crucial for isolating the final product.

-

Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (100 mL each).

-

Final Isolation: Combine all organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Mechanistic Rationale and Workflow Visualization

The amino group at the C2 position is an activating group that directs incoming electrophiles (like Br⁺) to the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by a nitro group, the bromination occurs regioselectively at the C3 position. The use of acetic acid as a solvent facilitates the reaction, and maintaining a low temperature helps control the reaction rate and prevent potential side reactions.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The unique arrangement of reactive sites makes this compound a highly valuable intermediate.

-

Pharmaceutical Synthesis: It is a key building block for synthesizing complex heterocyclic compounds with potential therapeutic properties. For example, it is used in the preparation of azaquinoxalinedione and serves as a precursor to 2,3-diaminopyridine, which are important scaffolds in drug discovery.[1][4] The bromine at C3 is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.[2]

-

Agrochemicals: The pyridine core is a common feature in many agrochemicals. This compound can be used as a starting material for novel herbicides and fungicides.[2]

-

Materials Science: Substituted pyridines are investigated for applications in dyes and advanced materials, and this compound provides a versatile platform for creating new functional molecules.[1]

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

The molecular structure of this compound is a testament to strategic chemical design. The precise placement of its three functional groups creates a molecule with exceptional synthetic versatility, confirmed by a suite of spectroscopic methods. Its role as a key intermediate in the synthesis of pharmaceuticals and other high-value chemicals is well-established. A thorough understanding of its structure, reactivity, and handling is essential for any scientist aiming to leverage this powerful building block for innovation in chemical research and development.

References

2-Amino-3-bromo-5-nitropyridine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromo-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound (CAS No: 15862-31-4), a pivotal intermediate in the development of pharmaceuticals and specialty chemicals. We will dissect two primary synthetic strategies, offering in-depth analysis of reaction mechanisms, regioselectivity, and process optimization. This document is intended for researchers, chemists, and drug development professionals, providing not only detailed experimental protocols but also the critical scientific rationale behind the methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction and Strategic Overview

This compound is a substituted pyridine ring bearing three key functional groups that impart a unique reactivity profile, making it a valuable building block in organic synthesis.[1] The strategic placement of the amino, bromo, and nitro groups allows for a wide array of subsequent chemical transformations.

The synthesis of this molecule presents a classic challenge in aromatic chemistry: controlling the regioselectivity of electrophilic substitution on a pyridine ring that is already substituted. The direct nitration of 2-aminopyridine, for instance, yields predominantly the 2-amino-5-nitropyridine isomer, with only a small amount of the desired 3-nitro product.[2][3][4][5] This inherent regiochemical preference necessitates a more strategic approach.

This guide will explore the two most logical and field-proven pathways:

-

Pathway I: A two-step sequence involving the initial bromination of 2-aminopyridine to block the highly reactive 5-position, followed by nitration at the 3-position.

-

Pathway II: A more direct route involving the bromination of the readily available 2-amino-5-nitropyridine.

We will analyze the merits and drawbacks of each pathway, providing the necessary data for scientists to select the most appropriate method for their specific application.

Synthesis Pathway I: Bromination Followed by Nitration

This pathway is arguably the most common and well-documented approach. The core strategy is to use a bromine atom as a protecting and directing group. By first installing a bromine at the C-5 position of 2-aminopyridine, the subsequent electrophilic nitration is sterically and electronically guided to the C-3 position.[2][3][4]

Workflow for Pathway I

Caption: Sequential synthesis of this compound via bromination and subsequent nitration.

Step 1: Synthesis of 2-Amino-5-bromopyridine

The bromination of 2-aminopyridine is an electrophilic aromatic substitution. The amino group at C-2 is a powerful activating group, strongly directing electrophiles to the ortho (C-3) and para (C-5) positions. The C-5 position is electronically and sterically favored, leading to 2-amino-5-bromopyridine as the major product.

Causality Behind Experimental Choices: A significant challenge in this step is the formation of the 2-amino-3,5-dibromopyridine byproduct due to the high activation of the ring by the amino group.[2][6][7] Controlling the stoichiometry of the brominating agent is critical. Using a 1:1 molar ratio of 2-aminopyridine to bromine is essential to minimize over-bromination.[3] Acetic acid is a common solvent as it protonates the pyridine nitrogen, slightly deactivating the ring and improving selectivity compared to less polar solvents.[3] An alternative approach to enhance selectivity involves acylating the amino group to form 2-acetamidopyridine.[2][8] The acetyl group moderates the activating effect, leading to cleaner bromination at the 5-position, followed by hydrolysis to yield the desired product.[2]

Quantitative Data: Comparison of Bromination Methods

| Method | Brominating Agent | Solvent | Typical Yield | Key Considerations | Reference |

| Direct Bromination | Br₂ | Acetic Acid | 62-67% | Simple, but byproduct formation requires purification. | [3] |

| NBS Bromination | N-Bromosuccinimide | Acetone | ~95% | Milder conditions, often higher selectivity and yield. | [6] |

| Acyl Protection | Br₂ | Acetic Acid | >80% (overall) | Multi-step but provides excellent selectivity and minimizes byproducts. | [2] |

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine (via Direct Bromination)

This protocol is adapted from a robust procedure published in Organic Syntheses.[3]

-

Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of glacial acetic acid.

-

Bromine Addition: Cool the solution to below 20°C in an ice bath. Prepare a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid and add it dropwise with vigorous stirring over 1 hour. Maintain the temperature below 20°C for the first half of the addition, then allow it to rise to 50°C.

-

Reaction Completion: After the addition is complete, stir the mixture for an additional hour. The hydrobromide salt of the product may precipitate.

-

Work-up: Dilute the reaction mixture with 750 mL of water to dissolve the salt. Transfer the solution to a larger beaker and neutralize it with stirring and cooling by adding approximately 1.2 L of 40% sodium hydroxide solution.

-

Isolation: Collect the precipitated solid by filtration. Wash the crude product with water until the washings are free of bromide ions.

-

Purification: Dry the solid at 110°C. To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried product with three 500-mL portions of hot petroleum ether (b.p. 60–80°). The remaining solid is 2-amino-5-bromopyridine.

-

Yield: The typical yield is 320–347 g (62–67%), with a melting point of 132–135°C, which is sufficiently pure for the next step.[3]

Step 2: Nitration of 2-Amino-5-bromopyridine

With the C-5 position blocked, the nitration of 2-amino-5-bromopyridine proceeds with high regioselectivity to the C-3 position.

Causality Behind Experimental Choices: The reaction is performed in a mixture of concentrated sulfuric and nitric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). It also protonates the pyridine nitrogen, forming the pyridinium ion, which is strongly deactivating. The reaction is a delicate balance between the activating effect of the amino group and the deactivating effects of the protonated ring nitrogen and the bromine atom. Low temperatures (0–5°C) are critical to control the highly exothermic nature of the reaction and to prevent unwanted side reactions or degradation.[1][3]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This protocol is adapted from the procedure in Organic Syntheses.[3]

-

Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 500 mL of concentrated sulfuric acid (sp. gr. 1.84). Immerse the flask in an ice bath.

-

Substrate Addition: Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the sulfuric acid, ensuring the temperature does not exceed 5°C.

-

Nitration: Once the substrate is fully dissolved, add 26 mL (0.57 mole) of 95% nitric acid dropwise with vigorous stirring, maintaining the temperature at 0°C.

-

Staged Heating: After the addition, stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally heat to 50–60°C for 1 hour.

-

Quenching: Cool the reaction mixture and carefully pour it onto 5 L of crushed ice with stirring.

-

Neutralization & Isolation: Neutralize the solution with approximately 1350 mL of 40% sodium hydroxide solution. Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.

-

Purification: Wash the product with water until the washings are sulfate-free. Dry the product.

-

Yield: The yield is typically around 78-85%.[3] The product can be recrystallized from ethyl methyl ketone to obtain yellow needles with a melting point of 210°C.[3]

Synthesis Pathway II: Bromination of 2-Amino-5-nitropyridine

This pathway is more direct, starting from 2-amino-5-nitropyridine, which is the major product of the direct nitration of 2-aminopyridine.[9] The challenge here is to brominate a ring that is already deactivated by a strong electron-withdrawing nitro group.

Workflow for Pathway II

Caption: Convergent synthesis via nitration of 2-aminopyridine followed by bromination.

Causality Behind Experimental Choices: In 2-amino-5-nitropyridine, the C-2 amino group is activating (ortho-, para-directing) while the C-5 nitro group is strongly deactivating (meta-directing). Both groups direct the incoming electrophile (Br⁺) to the C-3 position. This convergence of directing effects makes the bromination highly regioselective, which is a significant advantage of this pathway. Acetic acid is a suitable solvent for this reaction.[10]

Experimental Protocol: Bromination of 2-Amino-5-nitropyridine

This protocol is based on a procedure found in chemical literature.[10]

-

Reaction Setup: In a suitable reaction vessel, dissolve 30 g (0.22 mol) of 2-amino-5-nitropyridine in 200 mL of acetic acid.

-

Bromine Addition: Cool the solution to 10°C. Slowly add 38 g (0.24 mol) of bromine dropwise.

-

Reaction: After the addition, allow the reaction mixture to warm to 20°C and continue stirring for 30 minutes.

-

Work-up: Upon completion, collect the solid product by filtration. Dissolve the solid in 200 mL of ethyl acetate.

-

Neutralization: Adjust the pH of the mixture to 8-9 with a saturated aqueous sodium bicarbonate solution.

-

Extraction and Isolation: Separate the organic layer. Extract the aqueous layer three times with 100 mL portions of ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure to yield this compound.

-

Yield: A reported yield for this method is approximately 32%.[10]

Comparative Analysis and Characterization

| Feature | Pathway I (Brominate then Nitrate) | Pathway II (Nitrate then Brominate) | Analysis |

| Overall Yield | High (50-60% over two steps) | Low (~32% for the bromination step) | Pathway I is significantly more efficient in terms of material conversion. |

| Regioselectivity | Good, but requires control to avoid dibromination in Step 1. | Excellent, due to converging directing effects. | Pathway II offers superior control in the final bromination step. |

| Number of Steps | Two steps from 2-aminopyridine. | Effectively two steps from 2-aminopyridine. | Both pathways are comparable in length. |

| Process Safety | Involves handling bromine and mixed nitrating acids. | Involves handling mixed nitrating acids and bromine. | Both pathways have similar hazard profiles.[11][12][13][14][15] |

| Starting Materials | 2-aminopyridine is readily available. | 2-amino-5-nitropyridine is readily synthesized or available. | Both pathways start from accessible materials. |

Conclusion on Pathway Selection: For laboratory and industrial-scale production where overall yield is a primary driver, Pathway I is the superior method . Despite the need to control the initial bromination step to avoid byproduct formation, the high-yielding nitration step makes it the more economically viable and efficient route.[2][3]

Physicochemical and Spectroscopic Characterization

-

¹H-NMR (CDCl₃, 400MHz): δ 8.94 (d, J=2.4Hz, 1H), 8.50 (d, J=2.4Hz, 1H), 5.67 (brs, 2H).[10]

-

Mass Spectrometry (GC-MS): Major peaks at m/z 217 and 219, corresponding to the bromine isotopes.[16]

Safety Considerations

Both synthetic pathways involve hazardous materials and potentially violent reactions that demand strict safety protocols.

-

Corrosive and Toxic Reagents: Concentrated sulfuric acid, nitric acid, and bromine are highly corrosive and toxic.[14][15] All manipulations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield, is mandatory.[14]

-

Exothermic Reactions: Nitration with mixed acid is a highly exothermic process.[11][12][13] The rate of addition of reagents must be carefully controlled, and efficient cooling must be maintained to prevent thermal runaway. A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[13]

-

Quenching and Neutralization: The quenching of the reaction mixture on ice and subsequent neutralization with a strong base are also highly exothermic and must be performed slowly and with adequate cooling and stirring.

-

Emergency Preparedness: Emergency eyewash and shower stations must be readily accessible. Spill kits containing appropriate neutralizing agents (e.g., sodium bicarbonate for acids) should be available.[14]

Conclusion

The synthesis of this compound is most effectively and efficiently achieved via a two-step process starting from 2-aminopyridine (Pathway I). This method involves an initial bromination to produce 2-amino-5-bromopyridine, followed by a regioselective mixed-acid nitration. While this pathway requires careful control to minimize the formation of a dibrominated byproduct in the first step, it provides a significantly higher overall yield compared to the alternative pathway of brominating 2-amino-5-nitropyridine. The protocols detailed in this guide, particularly those adapted from Organic Syntheses, represent robust and validated methods for the laboratory-scale production of this important chemical intermediate. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents and reactions involved.

References

- Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Office. [URL: https://patents.google.

- Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.4. [URL: http://ijssst.info/Vol-17/No-46/paper55.pdf]

- Fox, B. A., et al. 2,3-Diaminopyridine. Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 40, p.27 (1960). [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0346]

- A kind of preparation method of 2 nitro 5 bromopyridines. Google Patents (CN106187867A). [URL: https://patents.google.

- 2-Amino-5-bromo-3-nitropyridine. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/138878]

- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9710385.htm]

- The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. BOC Sciences. [URL: https://www.bocsci.

- Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine. BenchChem. [URL: https://www.benchchem.

- Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Autech Industry Co.,Limited. [URL: https://www.autechindustry.

- Preparation method of 2-amino-3-bromopyridine. Google Patents (CN103664765A). [URL: https://patents.google.

- Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [URL: https://www.researchgate.net/publication/236166050_Synthesis_of_2-Amino-5-bromopyridine]

- Method of producing 2-amino-3-nitro-5-halogenopyridine. Google Patents (EP0530524A1). [URL: https://patents.google.

- Deshmukh, S. A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [URL: https://www.heteroletters.

- Preparation method of 5-nitro-2-aminopyridine. Google Patents (CN104447522A). [URL: https://patents.google.

- Martin, B., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Org. Process Res. Dev., 13(4), 788-791. [URL: https://pubs.acs.org/doi/10.1021/op900085q]

- This compound. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734412]

- Fariña, J. L. G., & de la Cruz, P. (2018). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. ChemistrySelect, 3(42), 11855-11859. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.201802528]

- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate. [URL: https://www.researchgate.

- Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 145, 133-145. [URL: https://www.icheme.org/media/8505/xiv-paper10.pdf]

- Synthesis method of 2,5-dibromopyridine. Google Patents (CN105061301A). [URL: https://patents.google.

- Nikolova, P., et al. (2014). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications, 46(3), 549-555. [URL: https://www.bgchemcomm.com/files/content/2014/BCC_46_3_549-555_Nikolova.pdf]

- Nitration reaction safety. (2024, June 6). YouTube. [URL: https://www.youtube.

- A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. [URL: https://digitalcommons.njit.

- Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0234.pdf]

- Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. Google Patents (US4952697A). [URL: https://patents.google.

- Nitration of 2‐R‐4‐aminopyridines 3. ResearchGate. [URL: https://www.researchgate.net/figure/Nitration-of-2-R-4-aminopyridines-3_fig2_343604107]

Sources

- 1. nbinno.com [nbinno.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 5. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 6. ijssst.info [ijssst.info]

- 7. heteroletters.org [heteroletters.org]

- 8. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 9. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 10. This compound | 15862-31-4 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. icheme.org [icheme.org]

- 14. youtube.com [youtube.com]

- 15. nj.gov [nj.gov]

- 16. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound | C5H4BrN3O2 | CID 2734412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. innospk.com [innospk.com]

Physical properties of 2-Amino-3-bromo-5-nitropyridine

An In-depth Technical Guide to the Physical Properties of 2-Amino-3-bromo-5-nitropyridine

Abstract

This compound (CAS No. 15862-31-4) is a pivotal heterocyclic building block in modern organic synthesis, with significant applications in the development of novel pharmaceutical agents and advanced materials.[1] Its unique molecular architecture, featuring an amino group, a bromine atom, and a nitro group on a pyridine core, imparts a distinct reactivity profile that is highly valued by medicinal chemists and material scientists.[1] A thorough understanding of its physical properties is paramount for its effective utilization, from optimizing reaction conditions and ensuring process safety to designing robust formulation strategies for downstream applications. This guide provides a comprehensive analysis of the core physical and chemical properties of this compound, grounded in experimental data and established analytical methodologies. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in work involving this versatile intermediate.

Molecular Identity and Physicochemical Descriptors

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural and electronic features of this compound are directly responsible for its chemical behavior and physical attributes. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating amino group, creates a complex electronic environment that dictates its reactivity in synthetic transformations, such as nucleophilic substitutions and cross-coupling reactions.[1]

Caption: Workflow for DSC analysis of this compound.

Solubility Profile

Solubility is a cornerstone physical property for any compound intended for pharmaceutical use or as a reactant in solution-phase chemistry.

This compound exhibits limited solubility in water but is more soluble in polar organic solvents. [2][3]Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are commonly effective. [2] Implications for Drug Development and Synthesis:

-

For Synthesis: Its solubility in polar organic solvents makes it well-suited for a variety of synthetic reactions. However, its low aqueous solubility facilitates product isolation via precipitation or extraction following an aqueous workup. [4]* For Formulation: The low aqueous solubility presents a challenge for developing oral dosage forms, potentially leading to low bioavailability. This necessitates enabling formulation strategies such as micronization, amorphous solid dispersions, or salt formation (if applicable) to enhance dissolution.

Spectroscopic Characterization

Spectroscopic data provides an irrefutable fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is fundamental for confirming the identity and purity of the compound. A reported ¹H NMR spectrum in CDCl₃ shows the following key signals:

-

δ 8.94 (d, J=2.4Hz, 1H)

-

δ 8.50 (d, J=2.4Hz, 1H)

-

δ 5.67 (brs, 2H) [4] Interpretation: The two doublets at 8.94 and 8.50 ppm correspond to the two protons on the pyridine ring, with their chemical shifts influenced by the anisotropic effects of the ring and the electronic nature of the substituents. The broad singlet at 5.67 ppm is characteristic of the two protons of the primary amine (-NH₂).

Infrared (IR) Spectroscopy

FTIR spectral data is available and is crucial for identifying the functional groups present in the molecule. [5][6]Key expected vibrational bands would include:

-

N-H stretching: For the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region.

-

N-O stretching (asymmetric and symmetric): For the nitro group, expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

C-Br stretching: Typically found in the lower frequency region of the spectrum (below 800 cm⁻¹).

Mass Spectrometry (MS)

GC-MS data has been reported for this compound. [6]Mass spectrometry confirms the molecular weight and can provide structural information through analysis of fragmentation patterns. The expected molecular ion peaks would correspond to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), appearing at m/z 217 and 219.

Safety, Handling, and Storage

Ensuring the safety of researchers is non-negotiable. Based on available safety data, this compound presents several hazards.

-

Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [5][7]* Handling: Use only in a well-ventilated area or under a chemical fume hood. [7]Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. [7]Avoid breathing dust. [7]* Storage: The compound should be stored in a tightly sealed container in a cool, dry place. [2]Some suppliers recommend refrigerated storage between 0-8 °C. [1]

Conclusion

This compound is a chemical intermediate of significant value, and a comprehensive understanding of its physical properties is essential for its safe and effective application. This guide has detailed its molecular identity, solid-state and thermal behavior, solubility characteristics, and spectroscopic signature. The provided data, including its melting point of 214-219 °C, low aqueous solubility, and characteristic spectroscopic fingerprints, serves as a crucial dataset for process chemists, medicinal chemists, and formulation scientists. By leveraging this information, researchers can accelerate their development timelines, ensure experimental reproducibility, and maintain the highest standards of safety and quality.

References

-

This compound | Properties, Applications, Safety Data & Supplier China. Alchemist-chem. [Link]

-

2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878. PubChem, National Center for Biotechnology Information. [Link]

-

This compound | C5H4BrN3O2 | CID 2734412. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]

- 4. This compound | 15862-31-4 [chemicalbook.com]

- 5. This compound | C5H4BrN3O2 | CID 2734412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-3-bromo-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-Amino-3-bromo-5-nitropyridine (CAS Number: 15862-31-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental choices and the interpretation of the spectral features, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine ring with a unique arrangement of functional groups that impart significant reactivity and make it a versatile building block in organic synthesis.[2][3] The electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) create a "push-pull" electronic effect, while the bromine atom serves as a useful handle for cross-coupling reactions.[4] Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this intermediate, ensuring the success of subsequent synthetic steps. This guide will delve into the key spectroscopic techniques used to characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed picture of the proton environments within the molecule. The analysis of chemical shifts, coupling constants, and integration values allows for the unambiguous assignment of each proton.

Experimental Protocol:

A typical ¹H NMR experiment would be conducted as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but DMSO-d₆ may be required for less soluble compounds and to observe exchangeable protons like those of the amino group.

-

Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

Data Summary:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.94 | Doublet (d) | 2.4 | 1H |

| H-4 | 8.50 | Doublet (d) | 2.4 | 1H |

| -NH₂ | 5.67 | Broad Singlet (br s) | - | 2H |

Solvent: CDCl₃, Frequency: 400 MHz

Interpretation and Causality:

The downfield chemical shifts of the aromatic protons (H-6 and H-4) are a direct consequence of the deshielding effect of the electronegative nitrogen atom in the pyridine ring and the strong electron-withdrawing nature of the nitro group.

-

H-6 and H-4: The two aromatic protons appear as distinct doublets. The observed coupling constant of 2.4 Hz is characteristic of a four-bond meta-coupling (⁴J) between H-4 and H-6 on a pyridine ring. The significant downfield shift of H-6 (8.94 ppm) compared to H-4 (8.50 ppm) can be attributed to the deshielding effect of the adjacent nitrogen atom and the anisotropic effect of the nitro group.

-

-NH₂ Protons: The amino protons appear as a broad singlet at 5.67 ppm. The broadness of this signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent. The integration of this peak corresponds to two protons, confirming the presence of the primary amino group.

Visualization of ¹H NMR Assignments:

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~155-160 | Attached to the amino group (shielding) and the ring nitrogen. |

| C-3 | ~100-105 | Attached to the bromine atom (shielding, heavy atom effect). |

| C-4 | ~140-145 | Influenced by the meta-nitro group (deshielding). |

| C-5 | ~135-140 | Directly attached to the strongly electron-withdrawing nitro group (strong deshielding). |

| C-6 | ~145-150 | Adjacent to the ring nitrogen (deshielding). |

Causality of Predicted Shifts:

-

The carbon atoms in the pyridine ring are expected to resonate in the aromatic region (δ 100-160 ppm).

-

C-2: The amino group typically exerts a shielding effect, shifting the attached carbon upfield.

-

C-3: The bromine atom's "heavy atom effect" will cause a significant upfield (shielding) shift for C-3.

-

C-5: The carbon directly bonded to the nitro group will be the most deshielded due to the strong electron-withdrawing inductive and resonance effects of the -NO₂ group.

-

C-4 and C-6: These carbons will be deshielded due to their position within the electron-deficient pyridine ring, with C-6 likely being the most downfield of the two due to its proximity to the ring nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, C-H, C=C, C=N, C-N, C-Br, and N-O bonds.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. ATR is a simpler method where the solid sample is placed directly onto the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450-3300 | Asymmetric and Symmetric N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | Aromatic C-H stretch | Pyridine Ring |

| ~1640 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1600-1450 | C=C and C=N ring stretching | Pyridine Ring |

| 1550-1500 | Asymmetric NO₂ stretch | Nitro Group (-NO₂) |

| 1350-1300 | Symmetric NO₂ stretch | Nitro Group (-NO₂) |

| 1300-1200 | Aromatic C-N stretch | Aryl Amine |

| 850-800 | C-N stretch | Nitro Group (-NO₂) |

| 700-600 | C-Br stretch | Bromoalkane |

Interpretation and Causality:

-

-NH₂ Group: The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

-NO₂ Group: The strong absorption bands for the asymmetric and symmetric stretching of the N-O bonds are definitive indicators of the nitro group.

-

Pyridine Ring: The characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic pyridine core.

-

C-Br Bond: The C-Br stretching vibration is expected in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol:

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI). EI is a hard ionization technique that causes significant fragmentation, providing a detailed fragmentation pattern.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₅H₄BrN₃O₂) is approximately 218.01 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio), the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 217 and 219.[5]

-

Major Fragmentation Pathways: While specific experimental data is not available, a plausible fragmentation pattern can be predicted based on the functional groups present.

Plausible Fragmentation Pathways:

Caption: Predicted fragmentation pathways for this compound.

Interpretation and Causality:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), which would result in a fragment ion at m/z 171/173.

-

Loss of Br: Cleavage of the C-Br bond would lead to the loss of a bromine radical (•Br), giving a fragment ion at m/z 138.

-

Loss of HCN: A characteristic fragmentation of pyridine rings is the loss of a neutral molecule of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 190/192.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is influenced by the extent of conjugation and the presence of chromophores.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance of the sample across a range of wavelengths (typically 200-800 nm), using the pure solvent as a reference.

Predicted UV-Vis Absorption Data:

While specific experimental data for this compound is not available, we can predict its UV-Vis absorption characteristics based on its structure and data from similar compounds like 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[6]

-

π → π* Transitions: The conjugated pyridine system will give rise to strong absorptions in the UV region, likely with a λ(max) between 250-300 nm.

-

n → π* Transitions: The presence of the nitro and amino groups will introduce n → π* transitions. The intramolecular charge transfer character from the amino group to the nitro group is expected to result in a longer wavelength absorption band, possibly extending into the visible region (around 350-450 nm), which would account for the compound's typical yellow to light-brown color.[3]

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a self-validating system for the structural confirmation and purity assessment of this important synthetic intermediate. The interplay of the electron-donating and electron-withdrawing groups on the pyridine ring gives rise to a unique and interpretable set of spectral data. This guide serves as a foundational reference for researchers and developers working with this compound, enabling them to confidently proceed with their synthetic endeavors.

References

- Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic

- Exploring the Synthetic Potential of this compound. (URL: )

- The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic

-

2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem. (URL: [Link])

-

2-Amino-5-nitropyridine - NIST WebBook. (URL: [Link])

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Amino-3-bromo-5-nitropyridine

Introduction

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-3-bromo-5-nitropyridine is fundamental to interpreting its solubility. These properties dictate its behavior in various solvent systems and are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrN₃O₂ | [1][2][3] |

| Molecular Weight | 218.01 g/mol | [1][2][3] |

| Appearance | Beige to orange-yellow to brown powder/crystalline solid | [1][2] |

| Melting Point | 214-219 °C | [1] |

| Predicted logP | 2.49 | [2] |

| Predicted pKa | 0.15 ± 0.49 | [4] |

| Purity | ≥ 99% (HPLC) | [1] |

Theoretical Solubility Profile

The solubility of an organic compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5][6]

Structural Considerations

This compound possesses a combination of functional groups that influence its polarity and hydrogen bonding capabilities:

-

Pyridine Ring: A heterocyclic aromatic ring that contributes to the molecule's overall rigidity and provides a site for π-π stacking interactions.

-

Amino Group (-NH₂): A polar, hydrogen bond donor and acceptor, which can enhance solubility in protic solvents.

-

Bromo Group (-Br): An electronegative atom that contributes to the molecule's polarity and can participate in halogen bonding.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and polar group that can act as a hydrogen bond acceptor.

The presence of both hydrogen bond donors (-NH₂) and acceptors (pyridine nitrogen, -NO₂) suggests the potential for self-association in the solid state, which would require energy to overcome during dissolution. The overall molecule has a significant dipole moment, rendering it polar.

Qualitative Solubility

Based on available information and the structural features discussed, the following qualitative solubility profile can be expected:

-

Aqueous Solubility: The compound is reported to have limited or sparing solubility in water.[2][7] This is likely due to the energetic cost of disrupting the hydrogen bonding network of water to accommodate a relatively large, hydrophobic pyridine ring, despite the presence of polar functional groups.

-

Organic Solubility: It is expected to be more soluble in polar organic solvents.[2][7]

-

Polar Protic Solvents: Solvents like ethanol and methanol should be able to solvate the molecule through hydrogen bonding with the amino and nitro groups.

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are anticipated to be good solvents due to their high polarity and ability to act as hydrogen bond acceptors.[2]

-

pH-Dependent Solubility

The presence of the basic amino group suggests that the aqueous solubility of this compound will be pH-dependent. The predicted pKa of the conjugate acid is very low (0.15 ± 0.49), indicating that the amino group is a very weak base.[4]

At pH values significantly below the pKa, the amino group will be protonated, forming a pyridinium salt. This salt form will be significantly more polar and is expected to exhibit higher aqueous solubility compared to the neutral molecule. Conversely, at pH values above the pKa, the compound will exist predominantly in its less soluble, neutral form.

Experimental Determination of Solubility

To provide actionable guidance for researchers, this section details robust protocols for the experimental determination of both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[8][9] The shake-flask method is the gold standard for its determination.[10][11]

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

-

Preparation: Add an excess amount of this compound (enough to ensure a solid phase remains at equilibrium) to a glass vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vial and place it in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. For poorly soluble compounds, centrifugation is recommended to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry to determine the concentration.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[12][13][14] This method is higher throughput and provides an indication of a compound's behavior in aqueous media under non-equilibrium conditions.[15]

Caption: Workflow for kinetic solubility determination.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a multi-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add small volumes of the DMSO stock solution to the buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is low and consistent across all wells (typically ≤ 1%).

-

Incubation: Seal the plate and incubate at a constant temperature (e.g., 25 °C) with shaking for a defined period (e.g., 1-2 hours).

-

Analysis: Determine the concentration at which precipitation occurs. This can be done by:

-

Nephelometry: Measuring the turbidity (light scattering) in each well.

-

Centrifugation/Filtration and Quantification: Separating any precipitate by centrifugation or filtration and then quantifying the concentration of the compound remaining in the supernatant using HPLC-UV or UV-Vis spectrophotometry.

-

Analytical Quantification Methods

Accurate quantification of the dissolved compound is critical for reliable solubility data. Both HPLC-UV and UV-Vis spectrophotometry are suitable techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a highly specific and sensitive method for quantifying this compound, especially in complex matrices. A reversed-phase HPLC method is generally suitable.[16][17][18]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid).[16][17]

-

Detection: UV at a wavelength of maximum absorbance (to be determined by UV-Vis scan).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Quantification: Based on a calibration curve of peak area versus concentration of known standards.

UV-Visible Spectrophotometry

For a pure compound in a non-absorbing solvent, UV-Vis spectrophotometry offers a simpler and faster method for concentration determination.

-

Determine λ_max: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λ_max).

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max. Plot absorbance versus concentration to generate a calibration curve. The linearity should be confirmed (R² > 0.995).

-

Measure Sample Absorbance: Measure the absorbance of the diluted, filtered supernatant from the solubility experiment at λ_max.

-

Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample and subsequently in the original saturated solution.

Safety and Handling

This compound may cause skin, eye, and respiratory irritation.[19] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be performed in a well-ventilated fume hood.[19] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[19][20][21]

Conclusion

This technical guide provides a comprehensive overview of the solubility profile of this compound, grounded in its fundamental physicochemical properties. While quantitative solubility data is not widely published, this guide empowers researchers and drug development professionals with the theoretical understanding and detailed experimental protocols necessary to determine these critical parameters. By following the outlined methodologies, scientists can generate reliable solubility data to support the advancement of their research and development programs.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? YouTube. [Link]

-

Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. [Link]

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Alchemist-chem. This compound | Properties, Applications, Safety Data & Supplier China. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]

- Avdeef, A. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.

-

Capot Chemical. MSDS of this compound. [Link]

-

SIELC Technologies. (2018, May 16). Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

- Marques, M. R. C., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(4), 41-45.

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. [Link]

-

NIST WebBook. 2-Amino-5-bromo-3-nitropyridine. [Link]

- Kim, H. Y., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 35(4), 365-372.

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

-

Journal of Applied Pharmaceutical Science. (2025, April). Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. [Link]

-

Cynor Laboratories. Api Intermediate - 2-Amino- 5-Bromo-3-NitroPyridine (6945-68-2) Trader. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C5H4BrN3O2 | CID 2734412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-bromo-3-nitropyridine CAS#: 6945-68-2 [amp.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. This compound | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]